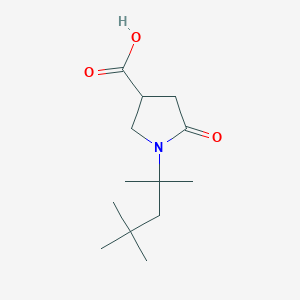

5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is characterized by a pyrrolidine ring substituted with a 5-oxo group and a 1-(1,1,3,3-tetramethylbutyl) group at the nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid typically involves the condensation of primary amines with itaconic acid. This reaction can be carried out by heating the reactants in water, isopropanol, or in the absence of a solvent . The reaction conditions may vary, but common methods include:

Heating in Water: The primary amine and itaconic acid are heated in water to facilitate the condensation reaction.

Heating in Isopropanol: The reaction is carried out under reflux in isopropanol with acetic acid as a catalyst.

Solvent-Free Heating: The reactants are heated without a solvent, often at elevated temperatures, to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of 5-oxopyrrolidine, which include the compound , exhibit promising anticancer properties. A study evaluating the biological activity of these derivatives demonstrated their effectiveness against A549 human lung adenocarcinoma cells. The compounds were tested for cytotoxicity using an MTT assay, revealing structure-dependent anticancer activity comparable to established chemotherapeutic agents like cisplatin .

Antimicrobial Properties

The antimicrobial efficacy of 5-oxopyrrolidine derivatives has also been investigated. These compounds were screened against multidrug-resistant pathogens, including Klebsiella pneumoniae and Staphylococcus aureus, showing significant activity against clinically relevant strains. The ability to combat resistant bacterial infections positions these compounds as potential candidates for developing new antimicrobial therapies .

BACE-1 Inhibition

Recent studies have identified 5-oxo-pyrrolidine-3-carboxylic acid derivatives as inhibitors of the BACE-1 enzyme, which is implicated in Alzheimer's disease. The compounds demonstrated sub-micromolar activity, indicating a strong potential for therapeutic application in neurodegenerative diseases. This was achieved through a novel synthetic route that enhances the interaction of these compounds with the enzyme's active site .

Stabilizers for Organic Materials

The compound has been explored as a stabilizer for organic materials against degradation from light, heat, and oxygen exposure. This application is particularly relevant in industries such as photography and reprographics, where material integrity is crucial. The stabilizing properties of such compounds can enhance the longevity and performance of organic materials used in various applications .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid: A structurally related compound with a similar pyrrolidine ring but different substituents.

5-Oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acid: Another derivative with a thiazole ring, exhibiting different biological activities.

Uniqueness

5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tetramethylbutyl group provides steric hindrance and hydrophobicity, influencing its reactivity and interactions with other molecules.

Activité Biologique

5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid (CAS: 1142202-54-7) is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, focusing on anticancer and antimicrobial properties, as well as its role as an inhibitor of the BACE-1 enzyme.

- Molecular Formula : C₁₃H₂₃NO₃

- Molar Mass : 241.33 g/mol

- Hazard Class : Irritant

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. For instance, a study evaluated various derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain compounds exhibited significant cytotoxicity while maintaining lower toxicity towards non-cancerous cells. Notably, compounds with free amino groups showed enhanced anticancer activity.

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

| Compound | IC50 (µM) | Selectivity Index (Cancer/Non-Cancer) |

|---|---|---|

| Compound 15 | 10 | 2.5 |

| Compound 21 | 15 | 3.0 |

| Compound 20 | 8 | 4.0 |

The selectivity index indicates the compound's ability to preferentially kill cancer cells over normal cells, which is crucial for developing effective anticancer therapies.

Antimicrobial Activity

The antimicrobial efficacy of 5-oxopyrrolidine derivatives has also been investigated. These compounds were screened against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The findings suggest that these derivatives possess promising antimicrobial properties, particularly against strains resistant to conventional antibiotics.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 32 |

| Klebsiella pneumoniae | 64 |

| Pseudomonas aeruginosa | 128 |

BACE-1 Inhibition

In addition to its anticancer and antimicrobial properties, the compound has been identified as a potent inhibitor of the BACE-1 enzyme, which is implicated in Alzheimer's disease. Research has shown that fully substituted derivatives of this compound can inhibit BACE-1 with sub-micromolar activity through specific interactions within the enzyme's active site.

The inhibition mechanism involves the interaction of key aryl appendages introduced by directed C(sp³)–H activation within the BACE-1 S2′ subsite. This structural modification enhances binding affinity and specificity towards the enzyme.

Case Studies

-

Anticancer Study :

- A study conducted on various derivatives demonstrated that compound modifications significantly impacted their anticancer efficacy against A549 cells. The results suggested that structural features such as the presence of amino groups were critical for enhancing activity while minimizing cytotoxicity towards normal cells.

-

Antimicrobial Study :

- Another research effort focused on testing these compounds against clinically relevant pathogens. The study concluded that certain derivatives exhibited strong antimicrobial activity against drug-resistant strains, suggesting their potential as novel therapeutic agents in treating infections caused by resistant bacteria.

Propriétés

IUPAC Name |

5-oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)8-13(4,5)14-7-9(11(16)17)6-10(14)15/h9H,6-8H2,1-5H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEBQTLEBIFKRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)N1CC(CC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.